N(1),N(6)-Bis(3-chloro-2-methylphenyl)hexanediamide
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Overview
Description
N(1),N(6)-Bis(3-chloro-2-methylphenyl)hexanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of two 3-chloro-2-methylphenyl groups attached to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(6)-Bis(3-chloro-2-methylphenyl)hexanediamide typically involves the reaction of hexanediamine with 3-chloro-2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N(1),N(6)-Bis(3-chloro-2-methylphenyl)hexanediamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amide derivatives, while oxidation reactions may produce corresponding carboxylic acids.
Scientific Research Applications
N(1),N(6)-Bis(3-chloro-2-methylphenyl)hexanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N(1),N(6)-Bis(3-chloro-2-methylphenyl)hexanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-2-(2,6-dichlorophenoxy)acetamide
- 3-Chloro-2-methylphenyl isocyanate
- 2-(6-{[(3-chloro-2-methylphenyl)sulfonyl]amino}pyridin-2-yl)-N,N-diethylacetamide
Uniqueness
N(1),N(6)-Bis(3-chloro-2-methylphenyl)hexanediamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its dual phenyl groups with chlorine substituents provide distinct chemical properties that can be exploited in various applications, making it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
316139-04-5 |
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Molecular Formula |
C20H22Cl2N2O2 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N,N'-bis(3-chloro-2-methylphenyl)hexanediamide |
InChI |
InChI=1S/C20H22Cl2N2O2/c1-13-15(21)7-5-9-17(13)23-19(25)11-3-4-12-20(26)24-18-10-6-8-16(22)14(18)2/h5-10H,3-4,11-12H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
GROAXFNJDXAKDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCCC(=O)NC2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
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